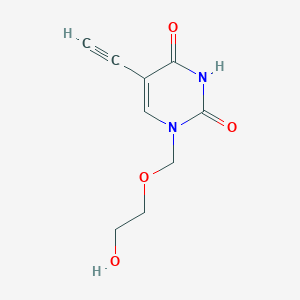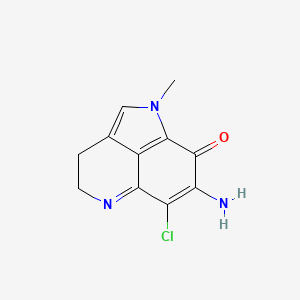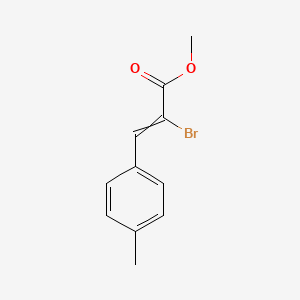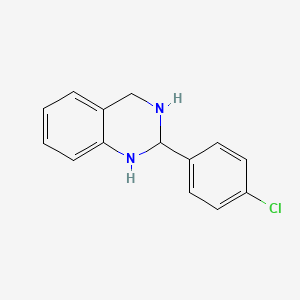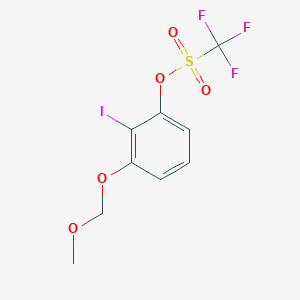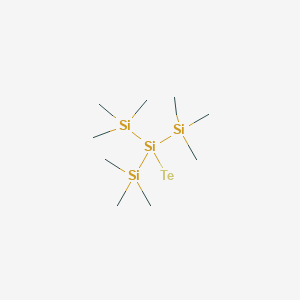
Acetic acid;ethenylsulfanylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;ethenylsulfanylmethanol is a compound that combines the properties of acetic acid and ethenylsulfanylmethanolIt is widely used in the chemical industry and is a key component of vinegar . Ethenylsulfanylmethanol is a compound that contains both a vinyl group and a sulfanyl group attached to a methanol molecule. This combination of functional groups makes this compound an interesting compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;ethenylsulfanylmethanol can be achieved through several methods. One common method involves the reaction of acetic acid with ethenylsulfanylmethanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature and pressure to ensure optimal yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes. One method involves the catalytic oxidation of acetaldehyde to produce acetic acid, which is then reacted with ethenylsulfanylmethanol. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;ethenylsulfanylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The vinyl group in ethenylsulfanylmethanol can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce alcohols or thiols .
Wissenschaftliche Forschungsanwendungen
Acetic acid;ethenylsulfanylmethanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and polymers.
Biology: It is used in biochemical studies to investigate the effects of sulfanyl and vinyl groups on biological systems.
Industry: This compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials
Wirkmechanismus
The mechanism of action of acetic acid;ethenylsulfanylmethanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where it donates or accepts electrons. The presence of both vinyl and sulfanyl groups allows the compound to engage in a wide range of chemical interactions, making it a versatile reagent in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid;ethenylsulfanylmethanol include:
Acetic acid: A simple carboxylic acid widely used in the chemical industry.
Ethenylsulfanylmethanol: A compound containing both vinyl and sulfanyl groups.
Formic acid: A simpler carboxylic acid with similar acidic properties.
Propionic acid: Another carboxylic acid with a slightly longer carbon chain.
Uniqueness
This compound is unique due to the presence of both vinyl and sulfanyl groups, which provide it with distinct chemical reactivity and versatility. This combination of functional groups allows the compound to participate in a wide range of chemical reactions, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
137501-50-9 |
|---|---|
Molekularformel |
C5H10O3S |
Molekulargewicht |
150.20 g/mol |
IUPAC-Name |
acetic acid;ethenylsulfanylmethanol |
InChI |
InChI=1S/C3H6OS.C2H4O2/c1-2-5-3-4;1-2(3)4/h2,4H,1,3H2;1H3,(H,3,4) |
InChI-Schlüssel |
SUQHWDGKFVBCDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C=CSCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


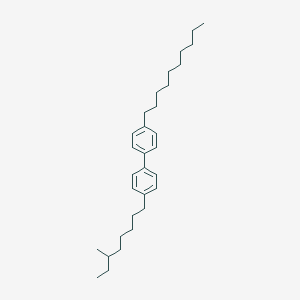
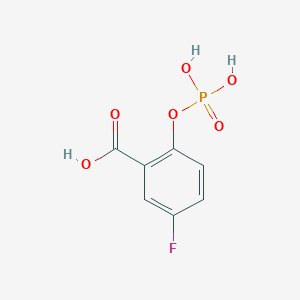
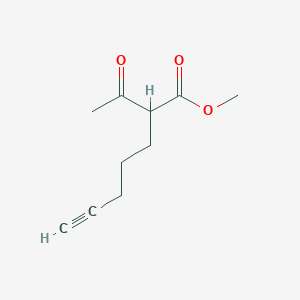
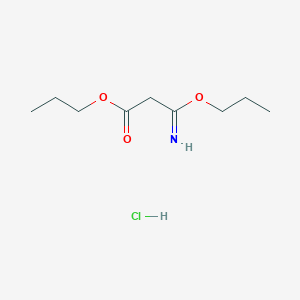
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
